3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid

Description

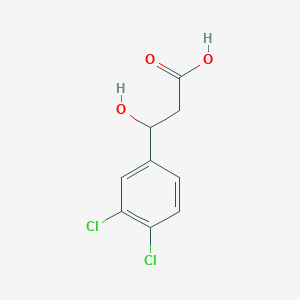

3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid is a chlorinated aromatic compound featuring a propanoic acid backbone substituted with a hydroxyl group and a 3,4-dichlorophenyl ring at the β-carbon. Its structural uniqueness arises from the electron-withdrawing chlorine atoms and the polar hydroxy and carboxylic acid groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNPGHLOSZWLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorophenylacetic acid as the starting material.

Hydroxylation Reaction: The acetic acid undergoes hydroxylation, introducing a hydroxyl group to form the hydroxypropanoic acid structure.

Purification: The resulting compound is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding aldehyde or alcohol.

Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Aldehydes and alcohols.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in biological studies to investigate the effects of chlorinated phenyl groups on biological systems.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Chlorine Substitution Patterns

- 3,4-Dichloro vs. 2,4-Dichloro: The 3,4-dichloro substitution in the target compound enhances steric hindrance and electron-withdrawing effects compared to 2,4-dichloro analogs (e.g., ’s 3-(2,4-dichlorophenyl)-3-oxo-propanoic acid). This likely increases lipophilicity and resistance to enzymatic degradation .

- Mono- vs. Di-chlorinated Phenyl Rings: Compounds like 3-(4-hydroxyphenyl)propanoic acid () lack chlorine atoms, resulting in higher solubility in aqueous media but reduced bioactivity in hydrophobic environments.

Functional Group Variations

- Hydroxy vs. Amino Groups: The β-hydroxy group in the target compound contrasts with the β-amino group in (3S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid (). This difference alters hydrogen-bonding capacity and chiral recognition in biological systems, impacting pharmacokinetics .

- Carboxylic Acid vs. α,β-Unsaturation: Caffeic acid’s conjugated double bond () enables radical scavenging, a property absent in the saturated propanoic acid backbone of the target compound.

Biological Activity

3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid (referred to as DHPHA) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of DHPHA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DHPHA is a dihydroxy monocarboxylic acid characterized by a hydroxyl group and a dichlorophenyl substituent. Its molecular formula is , and it exhibits properties that allow it to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂O₃ |

| Molecular Weight | 233.06 g/mol |

| Solubility | Soluble in water |

| Melting Point | 130-132 °C |

DHPHA's biological activity is mediated through several mechanisms:

- Enzyme Interaction : The hydroxyl and carboxyl groups facilitate hydrogen bonding with enzymes, potentially modulating their activity. This can influence metabolic pathways and lead to various biological effects.

- Antimicrobial Activity : DHPHA has demonstrated antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes.

- Anti-inflammatory Effects : Research indicates that compounds similar to DHPHA exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of DHPHA against various bacterial strains. For instance, in vitro assays showed that DHPHA inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Table 2: Antimicrobial Activity of DHPHA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 75 |

| Staphylococcus aureus | 100 |

Case Studies

-

Case Study on Autism Spectrum Disorder (ASD) :

A study investigated the relationship between urinary metabolites, including derivatives of DHPHA, in children with ASD. The findings suggested that elevated levels of certain metabolites could serve as biomarkers for diagnosing ASD, indicating the potential clinical utility of DHPHA-related compounds . -

Inflammation Model :

In a model of inflammation induced by lipopolysaccharides (LPS), treatment with DHPHA significantly reduced the levels of nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α. This suggests that DHPHA may be beneficial in managing inflammatory conditions .

Therapeutic Potential

The therapeutic potential of DHPHA extends beyond its antimicrobial properties. Its anti-inflammatory effects position it as a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Future Directions in Research

Further research is needed to elucidate the full spectrum of biological activities associated with DHPHA. Potential areas for exploration include:

- Mechanistic Studies : Detailed studies on how DHPHA interacts at the molecular level with specific enzymes and receptors.

- Clinical Trials : Investigating the efficacy and safety of DHPHA in clinical settings for various diseases.

- Formulation Development : Exploring the formulation of DHPHA into drug delivery systems for enhanced bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.